molecular formula C27H42N4O2 B12781917 Oraqix CAS No. 101362-25-8

Oraqix

Cat. No.: B12781917
CAS No.: 101362-25-8
M. Wt: 454.6 g/mol
InChI Key: WZSPWMATVLBWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oraqix is a periodontal gel that contains two active ingredients: lidocaine and prilocaine. These are both amide local anesthetics used to provide localized anesthesia in periodontal pockets during dental procedures such as scaling and root planing . This compound is unique in that it is applied topically rather than injected, making it a non-invasive option for pain management in dental treatments.

Preparation Methods

Oraqix is prepared as a microemulsion, where the oil phase is a eutectic mixture of lidocaine and prilocaine in a 1:1 ratio by weight . This mixture has a melting point below room temperature, allowing both local anesthetics to exist as liquid oils rather than crystals. The formulation also includes poloxamer excipients, which exhibit reversible temperature-dependent gelation. At room temperature, this compound is a low-viscosity fluid, but it transforms into an elastic gel at body temperature .

Chemical Reactions Analysis

Oraqix primarily undergoes hydrolysis and enzymatic degradation in the body. The active ingredients, lidocaine and prilocaine, are metabolized in the liver by cytochrome P450 enzymes. Lidocaine is metabolized to monoethylglycinexylidide and glycinexylidide, while prilocaine is metabolized to ortho-toluidine and N-propylamine . These metabolites are then excreted in the urine. The reactions involved are primarily hydrolysis and oxidation.

Scientific Research Applications

Oraqix has several scientific research applications, particularly in the fields of dentistry and pain management. It is used to provide localized anesthesia during periodontal procedures, reducing the need for injectable anesthetics . Research has shown that this compound is effective in controlling pain during scaling and root planing, making it a valuable tool for dental professionals . Additionally, its non-invasive application method makes it an attractive option for patients who are apprehensive about injections.

Mechanism of Action

The mechanism of action of Oraqix involves the blockage of sodium ion channels by lidocaine and prilocaine. These channels are essential for the initiation and conduction of neuronal impulses. By blocking these channels, this compound prevents the transmission of pain signals, resulting in localized anesthesia . The gel form of this compound allows it to be applied directly into periodontal pockets, where it solidifies at body temperature and releases the active ingredients.

Properties

101362-25-8

Molecular Formula

C27H42N4O2

Molecular Weight

454.6 g/mol

IUPAC Name

2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;N-(2-methylphenyl)-2-(propylamino)propanamide

InChI

InChI=1S/C14H22N2O.C13H20N2O/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-4-9-14-11(3)13(16)15-12-8-6-5-7-10(12)2/h7-9H,5-6,10H2,1-4H3,(H,15,17);5-8,11,14H,4,9H2,1-3H3,(H,15,16)

InChI Key

WZSPWMATVLBWRS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)C(=O)NC1=CC=CC=C1C.CCN(CC)CC(=O)NC1=C(C=CC=C1C)C

Origin of Product

United States

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